

# In-Depth Technical Guide to the In Vitro Biological Activity of ABBV-712

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## Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro biological activity of **ABBV-712**, a selective inhibitor of Tyrosine Kinase 2 (TYK2). The information presented is intended to support research and development efforts in the fields of immunology and drug discovery.

## Core Mechanism of Action

**ABBV-712** is a potent and selective, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family. It functions by binding to the pseudokinase (JH2) domain of TYK2, stabilizing it in an inactive conformation. This allosteric inhibition prevents the downstream signaling of key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). Unlike pan-JAK inhibitors that target the active kinase (JH1) domain, the selective action of **ABBV-712** on the JH2 domain of TYK2 is designed to offer a more targeted therapeutic effect with potentially fewer off-target effects.<sup>[1][2][3]</sup>

## Quantitative In Vitro Potency and Selectivity

The in vitro activity of **ABBV-712** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Potency of **ABBV-712**

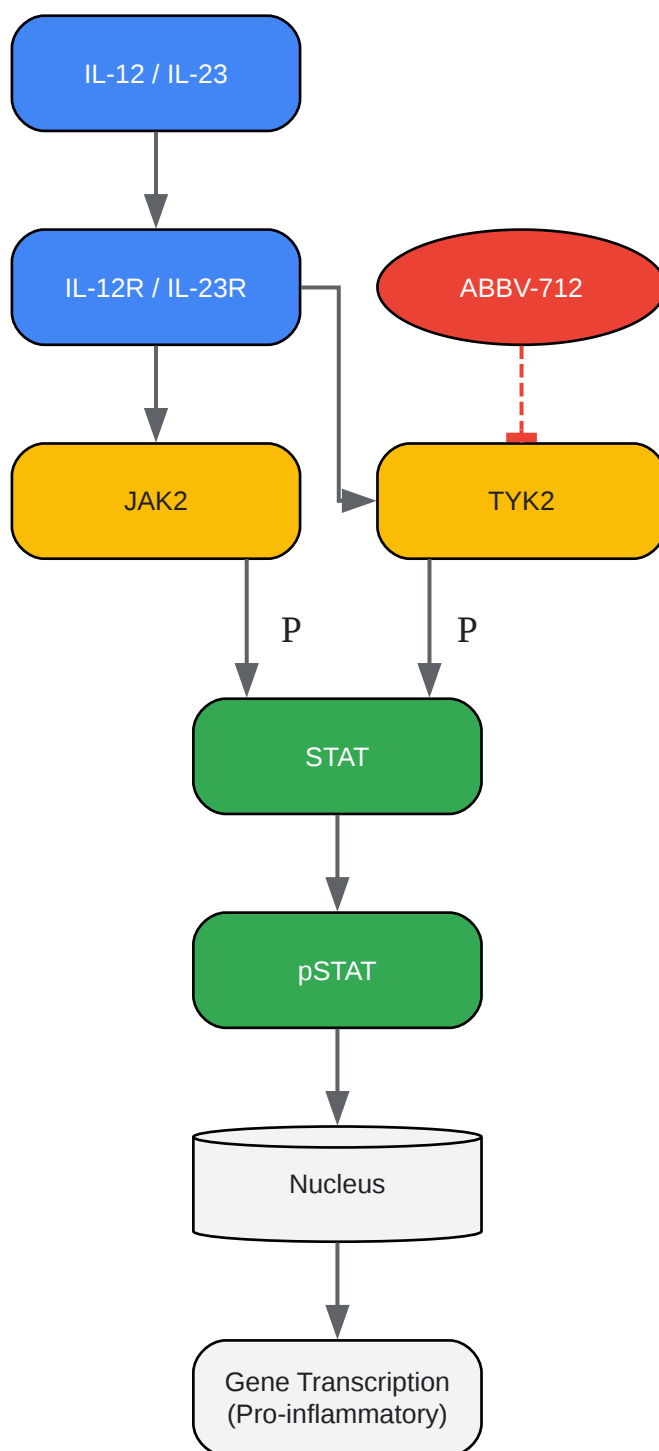
Assay Type	Target/System	Parameter	Value (μM)
Biochemical Assay	TYK2 JH2 Domain	EC50	0.01[1][4]
Cellular Assay	TYK2-dependent cells	EC50	0.19[1][4]
Cellular Assay	Human Whole Blood	EC50	0.17[1][4]

Table 2: Selectivity of **ABBV-712** Against Other JAK Family Kinases

Kinase Target	Assay Type	Parameter	Value (μM)
JAK1	Cellular Assay	EC50	> 25[5]
JAK2	Cellular Assay	EC50	> 25[5]
JAK3	Cellular Assay	EC50	> 25[5]

## Signaling Pathway Modulation

**ABBV-712** primarily modulates the JAK-STAT signaling pathway downstream of the IL-12, IL-23, and Type I IFN receptors. By inhibiting TYK2, **ABBV-712** prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of pro-inflammatory genes.



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**ABBV-712** inhibits the TYK2-mediated signaling pathway.

## Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the biological activity of **ABBV-712**. These protocols are based on established methodologies for assessing TYK2 inhibitors.

## TYK2 JH2 Domain Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to measure the binding affinity of **ABBV-712** to the TYK2 JH2 domain.

Objective: To determine the EC<sub>50</sub> value of **ABBV-712** for the TYK2 JH2 domain.

Principle: This is a competitive binding assay where the test compound (**ABBV-712**) displaces a fluorescently labeled tracer from the TYK2 JH2 protein. The proximity of a donor fluorophore (e.g., Europium-labeled anti-GST antibody bound to a GST-tagged TYK2 JH2) and an acceptor fluorophore (on the tracer) results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

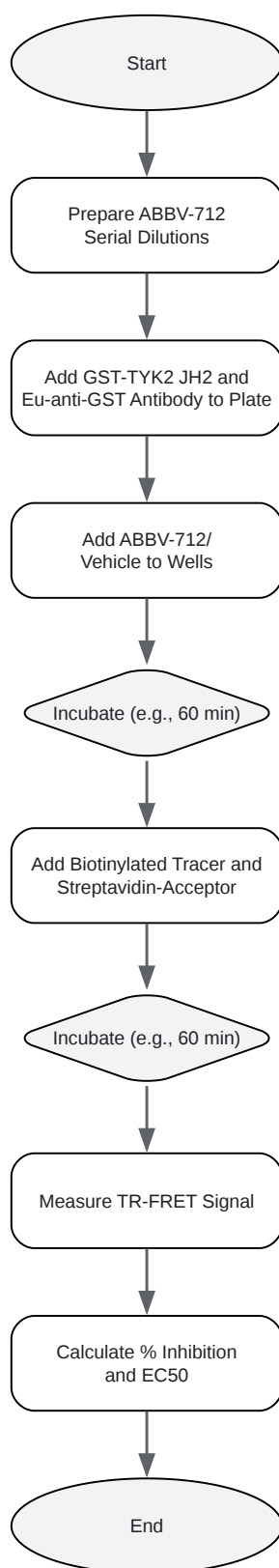
Materials:

- Recombinant GST-tagged human TYK2 JH2 domain
- Biotinylated tracer ligand
- Europium (Eu)-labeled anti-GST antibody (donor)
- Streptavidin-conjugated fluorophore (acceptor)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
- 384-well low-volume black plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **ABBV-712** in assay buffer.

- Add a fixed concentration of the GST-TYK2 JH2 protein and the Eu-labeled anti-GST antibody to each well of the 384-well plate.
- Add the serially diluted **ABBV-712** or vehicle control to the respective wells.
- Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
- Add a fixed concentration of the biotinylated tracer and streptavidin-conjugated acceptor to each well.
- Incubate for another period (e.g., 60 minutes) at room temperature.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of **ABBV-712** and determine the EC50 value using a suitable curve-fitting software.



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Workflow for the TR-FRET binding assay.

## IL-12-Induced STAT4 Phosphorylation (pSTAT4) Cellular Assay by Flow Cytometry

This assay measures the functional inhibition of the TYK2 signaling pathway in a cellular context.

Objective: To determine the EC<sub>50</sub> of **ABBV-712** for the inhibition of IL-12-induced STAT4 phosphorylation in human T cells.

Principle: In response to IL-12 stimulation, TYK2 phosphorylates STAT4 in T cells. **ABBV-712** is expected to inhibit this phosphorylation event in a dose-dependent manner. The level of intracellular phosphorylated STAT4 (pSTAT4) is quantified using flow cytometry with a specific anti-pSTAT4 antibody.

Materials:

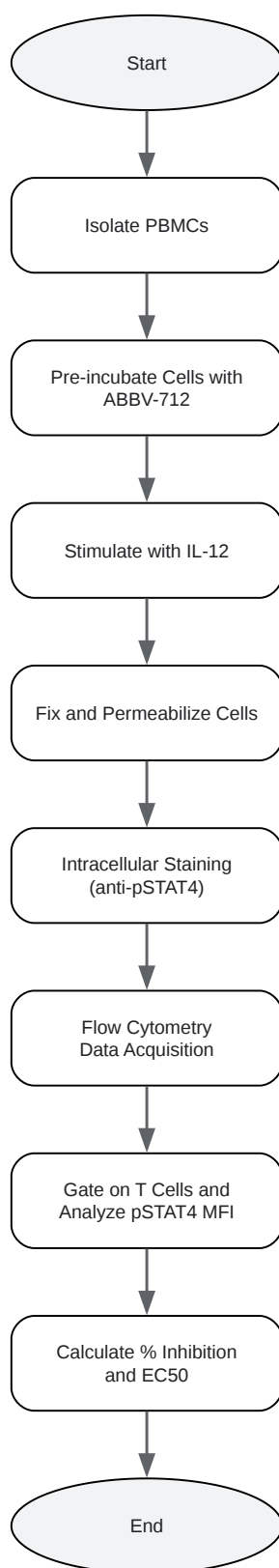
- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
- Recombinant human IL-12
- **ABBV-712**
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Fixation/Permeabilization buffers
- Fluorochrome-conjugated anti-pSTAT4 (Y693) antibody
- Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4)
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood.
- Pre-incubate the cells with serial dilutions of **ABBV-712** or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

- Stimulate the cells with a predetermined optimal concentration of recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.
- Fix the cells immediately to preserve the phosphorylation state of STAT4.
- Permeabilize the cells to allow for intracellular staining.
- Stain the cells with the fluorochrome-conjugated anti-pSTAT4 antibody and cell surface marker antibodies.
- Acquire the data on a flow cytometer.
- Gate on the T cell population of interest (e.g., CD3+CD4+).
- Determine the median fluorescence intensity (MFI) of pSTAT4 for each concentration of **ABBV-712**.
- Calculate the percent inhibition of pSTAT4 and determine the EC50 value.





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Workflow for the pSTAT4 cellular assay.

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